2-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1H-benzimidazole;hydrochloride
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Overview
Description
2-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1H-benzimidazole;hydrochloride is a chemical compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole core substituted with a 2-bromo-4,5-dimethoxyphenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4,5-dimethoxybenzyl bromide and o-phenylenediamine.
Condensation Reaction: The 2-bromo-4,5-dimethoxybenzyl bromide undergoes a condensation reaction with o-phenylenediamine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Cyclization: The intermediate formed undergoes cyclization to yield the benzimidazole core.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The benzimidazole core can undergo reduction to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Scientific Research Applications
2-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1H-benzimidazole;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1H-benzimidazole;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4,5-dimethoxybenzyl bromide
- 2-bromo-4,5-dimethoxyphenyl)methanol
- 4-bromo-2,5-dimethoxyphenethylamine
Uniqueness
2-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1H-benzimidazole;hydrochloride stands out due to its unique combination of a benzimidazole core with a 2-bromo-4,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2.ClH/c1-20-14-7-10(11(17)9-15(14)21-2)8-16-18-12-5-3-4-6-13(12)19-16;/h3-7,9H,8H2,1-2H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOJHALNWJJEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2=NC3=CC=CC=C3N2)Br)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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